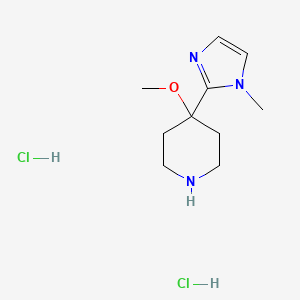
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
カタログ番号:
B2735400
CAS番号:
391221-41-3
分子量:
372.44
InChIキー:
FKHYRQFMHMKLNA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and synthetic drugs .
Synthesis Analysis
Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . An electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to their aromaticity. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Anticancer Properties
- Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives and evaluated their anticancer activity. One compound showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-inflammatory and Analgesic Agents
- Thabet et al. (2011) reported the synthesis of a series of compounds including aminothiazoles and thiazolylacetonitrile derivatives, which were evaluated for their anti-inflammatory and analgesic properties (Thabet et al., 2011).
Anticoagulant Screening
- Nguyen and Ma (2017) conducted a study on the synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their screening for anticoagulant effects in human plasma (Nguyen & Ma, 2017).
Antimycobacterial Activity
- Goněc et al. (2016) synthesized a series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and evaluated their antimycobacterial activity against various Mycobacterium strains (Goněc et al., 2016).
Anticonvulsant Screening
- Arshad et al. (2019) prepared β-naphthalene incorporated thiazole-5-carboxamides/thiazole -5- ketones and evaluated them for anticonvulsant activity against two seizure models (Arshad et al., 2019).
Electrochromic Polymers
- Hsiao and Han (2017) discussed the synthesis of redox-active and electrochromic polymers from triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides (Hsiao & Han, 2017).
Antimicrobial and Antiproliferative Activities
- Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities (Mansour et al., 2020).
Synthesis Techniques
- Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting methods for preparing these structurally significant compounds (Tagat et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-9-3-2-4-10-16)23-22(27-20)24-21(26)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYRQFMHMKLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 7-chlorobenzofuran-2-carboxylate
Cat. No.: B2735317
CAS No.: 260273-62-9
5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluoroben...
Cat. No.: B2735320
CAS No.: 1341822-36-3
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo...
Cat. No.: B2735322
CAS No.: 339106-30-8
1-Amino-2-methylbutan-2-ol;hydrochloride
Cat. No.: B2735323
CAS No.: 861534-06-7
顧客に最も人気
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
Cat. No.: B2735329
CAS No.: 1217631-74-7; 176970-12-0

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2735324.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2735327.png)

![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2735336.png)


